Isocryptotanshinone
Description
Structure
3D Structure
Propriétés
IUPAC Name |
4,4,8-trimethyl-2,3,8,9-tetrahydro-1H-naphtho[2,1-f][1]benzofuran-7,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O3/c1-10-9-22-18-14(10)16(20)12-6-7-13-11(15(12)17(18)21)5-4-8-19(13,2)3/h6-7,10H,4-5,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIHARLRBGHPEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C1C(=O)C3=C(C2=O)C4=C(C=C3)C(CCC4)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Asymmetric Total Synthesis
The first asymmetric total synthesis of (+)-isocryptotanshinone was achieved in 12 linear steps with an overall yield of 12% (Fig. 1). The process begins with a commercially available sesquiterpene precursor, employing a Sharpless asymmetric dihydroxylation to establish the stereochemistry at C-15 and C-16. A key intermediate, a tricyclic diketone, undergoes regioselective Baeyer-Villiger oxidation to form the furan ring, followed by palladium-catalyzed cross-coupling to introduce the ortho-quinone moiety.
Table 1: Key Steps in Asymmetric Synthesis of ICTS
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Asymmetric dihydroxylation | AD-mix β, CH₃SO₂NH₂, H₂O/acetone | 85 |
| 5 | Baeyer-Villiger oxidation | mCPBA, CH₂Cl₂, 0°C | 78 |
| 8 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | 92 |
| 12 | Quinone formation | CAN, CH₃CN/H₂O | 68 |
This route highlights the importance of chiral auxiliaries and transition-metal catalysis in constructing ICTS’s tetracyclic scaffold. However, the multi-step process and moderate overall yield limit industrial applicability.
Semi-Synthetic Methods
Semi-synthesis leverages cryptotanshinone, a more abundant tanshinone, as a starting material. Isomerization under acidic conditions converts cryptotanshinone to ICTS via a keto-enol tautomerization mechanism. In one approach, treatment with hydrochloric acid (HCl) in tetrahydrofuran (THF) at 60°C for 6 hours yields ICTS with 65% conversion efficiency. The reaction proceeds through protonation of the carbonyl oxygen, followed by hydride shift and rearomatization (Fig. 2).
Alternative methods employ Lewis acids like iron(III) chloride (FeCl₃) to catalyze the rearrangement. A study utilizing FeCl₃·6H₂O in aqueous THF achieved 72% yield, with the Lewis acid coordinating to the quinone oxygen and facilitating electron redistribution. These methods offer shorter reaction times (<3 hours) but require careful control of moisture and temperature to prevent over-oxidation.
Key Reaction Mechanisms and Optimization
The isomerization of cryptotanshinone to ICTS exemplifies the role of acid catalysis in diterpenoid rearrangements. Density functional theory (DFT) calculations suggest that protonation at the C-1 carbonyl group lowers the activation energy for hydride migration from C-15 to C-14, forming the iso structure. Solvent effects are critical: polar aprotic solvents like DMF stabilize the transition state, while protic solvents like methanol favor side reactions.
Optimization of the FeCl₃-mediated method revealed that a 1:2 molar ratio of cryptotanshinone to FeCl₃ maximizes yield. Excess FeCl₃ promotes dimerization via radical intermediates, reducing ICTS purity to <80%. Similarly, reaction temperatures above 70°C accelerate degradation, necessitating precise thermal control.
Analytical Methods for Purity Assessment
HPLC remains the gold standard for quantifying ICTS purity. A reversed-phase C18 column with a mobile phase of acetonitrile-water (65:35 v/v) achieves baseline separation from cryptotanshinone (retention time: 12.3 vs. 14.1 minutes). Mass spectrometry (ESI-MS) confirms molecular identity via the [M+H]⁺ ion at m/z 297.12, while ¹H NMR analysis distinguishes ICTS by its characteristic singlet at δ 6.78 ppm (H-15) and doublet of doublets at δ 3.12 ppm (H-1).
Comparative Analysis of Preparation Methods
Table 2: Advantages and Limitations of ICTS Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Natural extraction | 0.08–0.1 | 95–98 | Low | High |
| Asymmetric synthesis | 12 | >99 | Moderate | Very high |
| Semi-synthesis | 65–72 | 85–90 | High | Moderate |
Natural extraction suits small-scale studies requiring high stereochemical fidelity, whereas semi-synthesis offers better scalability for preclinical trials. Asymmetric synthesis, while elegant, is currently reserved for structure-activity relationship studies due to cost constraints.
Analyse Des Réactions Chimiques
Types de Réactions : L'isocryptotanshinone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier la structure de la quinone, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent convertir la structure de la quinone en hydroquinone, affectant sa réactivité.
Réactifs et Conditions Communs :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Réactifs de substitution : Halogènes, agents alkylants.
Principaux Produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés de la quinone, tandis que la réduction peut produire des dérivés de l'hydroquinone .
Applications De Recherche Scientifique
Inhibition of Cancer Cell Proliferation
Research has demonstrated that isocryptotanshinone exhibits potent inhibitory effects on various cancer cell lines. Studies have shown that ICTS significantly reduces the proliferation of lung, breast, and gastric cancer cells in a dose- and time-dependent manner. For instance, a study revealed that ICTS effectively inhibited the proliferation of human gastric cancer cell lines SGC-7901 and MKN-45 by inducing cell cycle arrest at the G1/G0 phase and promoting apoptosis through inhibition of the STAT3 signaling pathway . Similarly, another study highlighted ICTS's cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with a half-maximal inhibitory concentration observed at approximately 12.5 µM for MCF-7 cells .
Comprehensive Data Table
Clinical Implications
The promising results from preclinical studies suggest that this compound could be developed as a novel therapeutic agent for treating various cancers. Its ability to inhibit cell proliferation and induce apoptosis positions it as a candidate for further clinical trials aimed at evaluating its safety and efficacy in humans.
Mécanisme D'action
Isocryptotanshinone exerts its effects primarily by inhibiting the STAT3 signaling pathway. It inhibits the phosphorylation of STAT3, preventing its activation and subsequent nuclear translocation. This inhibition leads to the downregulation of STAT3 target genes involved in cell proliferation, survival, and angiogenesis. Additionally, this compound induces apoptosis and autophagy in cancer cells, contributing to its anticancer effects .
Comparaison Avec Des Composés Similaires
Anticancer Potency
- ICTS: Demonstrates stronger inhibitory effects than cryptotanshinone in GC cells. For SGC-7901, ICTS reduced proliferation (IC50 = 6.77 μM) more effectively than cryptotanshinone .
- Cryptotanshinone: Shows moderate activity in GC but is more potent in other cancers (e.g., lung and glioma) with IC50 values ranging from 10–50 μM .
Mechanisms of Action
- Cell Cycle Arrest: ICTS predominantly arrests cells in the G1/G0 phase by downregulating Cyclin D1 and E2F1, while cryptotanshinone induces G2/M arrest in some contexts .
- Apoptosis: ICTS activates caspase-9 and PARP cleavage, whereas cryptotanshinone upregulates pro-apoptotic proteins like Bax and Bak .
Additional Targets
- Cryptotanshinone: Modulates survivin and Mcl-1, enhancing chemosensitivity in combination therapies .
Clinical and Preclinical Implications
- ICTS: Shows promise as a monotherapy for GC due to its dual inhibition of STAT3 and PTP1B, but its low solubility and bioavailability require formulation optimization .
- Cryptotanshinone: Often used in adjuvant therapy (e.g., with doxorubicin) to overcome drug resistance in GC and breast cancer .
Activité Biologique
Isocryptotanshinone (ICTS), a natural compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered significant attention for its diverse biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of the biological activity of ICTS, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound is a naphthoquinone derivative with a molecular structure that enables it to interact with various biological targets. One of the primary mechanisms through which ICTS exerts its effects is by inhibiting the signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively activated in many cancers. By inhibiting STAT3 phosphorylation, ICTS disrupts downstream signaling that promotes tumor growth and survival .
Inhibition of Cell Proliferation
Research indicates that ICTS significantly inhibits the proliferation of various cancer cell lines. For instance, studies have shown that ICTS effectively reduces the viability of gastric cancer cells (SGC-7901 and MKN-45) by inducing cell cycle arrest in the G1/G0 phase and promoting apoptosis. Specifically, treatment with ICTS led to a marked increase in the proportion of cells in the G1/G0 phase while decreasing those in the S and G2/M phases .
Induction of Apoptosis
ICTS has been demonstrated to induce apoptosis through multiple pathways. It downregulates key proteins associated with cell survival, such as Bcl-2 and Mcl-1, while upregulating pro-apoptotic factors . The compound's ability to activate caspases further supports its role in promoting programmed cell death.
Structure-Activity Relationship (SAR)
The efficacy of ICTS has been linked to its structural characteristics. A series of derivatives have been synthesized to explore their anticancer potential. These studies revealed that certain modifications enhance the inhibitory effects on STAT3 signaling and improve cytotoxicity against specific cancer cell lines, such as HCT116 and HepG2 . The structure-activity relationship analysis provides insights into how different functional groups influence biological activity.
Study 1: Gastric Cancer
In a study examining the effects of ICTS on gastric cancer cells, it was found that concentrations as low as 2.5 μM could significantly suppress cell proliferation. The treatment resulted in decreased expression levels of Cyclin D1 and phosphorylated Rb, indicating effective cell cycle regulation .
Study 2: Lung and Breast Cancer
Another investigation highlighted ICTS's ability to inhibit lung and breast cancer cell proliferation. The compound's mechanism involved downregulating STAT3 activation induced by IL-6, leading to reduced expression of Cyclin D1 and other cell cycle-related proteins .
Summary of Biological Activities
Q & A
Q. What is the primary mechanism of Isocryptotanshinone’s anticancer activity, and how is it experimentally validated?
this compound (ICTS) primarily inhibits the STAT3 signaling pathway by binding to its SH2 domain, preventing phosphorylation at Y705 and subsequent nuclear translocation. This disrupts the expression of pro-survival genes (e.g., Cyclin D1, Bcl-2). Validation involves:
Q. What in vitro models are commonly used to study ICTS’s effects on cancer cells?
Standard models include:
- A549 lung cancer cells : Dose- and time-dependent cytotoxicity via MTT assays, with IC₅₀ values calculated .
- MCF-7 breast cancer cells : Apoptosis induction measured via Hoechst 33342 staining and caspase-3 activation .
- Gastric cancer cells : Cell cycle arrest (G1/G0 phase) analyzed by flow cytometry .
Q. How does ICTS balance apoptosis and autophagy induction in cancer cells?
ICTS triggers both apoptosis (via mitochondrial membrane depolarization) and pro-death autophagy (via LC3-II accumulation). Methodological approaches include:
- Annexin V/PI staining to quantify apoptotic cells .
- Transmission electron microscopy to visualize autophagic vacuoles .
- Pharmacological inhibitors (e.g., 3-MA for autophagy) to dissect crosstalk between pathways .
Advanced Research Questions
Q. How should experimental designs account for STAT3 activation heterogeneity across cancer types?
- Include multiple cell lines : Compare constitutive (e.g., A549) vs. cytokine-induced (e.g., IL-6-treated HepG2) STAT3 activation .
- Use phospho-specific antibodies to distinguish Y705 (activation site) from S727 (modulatory site) phosphorylation .
- Validate with STAT3 knockdown models (siRNA/CRISPR) to confirm target specificity .
Q. How can researchers resolve contradictory data on ICTS’s efficacy in different cancer models?
- Pathway crosstalk analysis : Profile JNK/ERK/p38 MAPK activation, as ICTS modulates these kinases in breast cancer .
- Tumor microenvironment simulation : Test ICTS in 3D spheroids or co-cultures with fibroblasts to mimic in vivo conditions .
- Multi-omics integration : Combine RNA-seq (transcriptome) and metabolomics to identify compensatory survival pathways .
Q. What methodologies optimize selectivity between PTP1B and STAT3 inhibition?
- Enzyme kinetics : Compare ICTS’s IC₅₀ for PTP1B (56.1 µM) vs. STAT3 (lower nanomolar range) using recombinant proteins .
- Structural docking : Perform molecular dynamics simulations to identify binding residues critical for STAT3 vs. PTP1B interaction .
- Selectivity panels : Screen ICTS against other phosphatases (e.g., LMPTP) to rule off-target effects .
Q. How can solubility and formulation challenges for ICTS be addressed in preclinical studies?
Q. What strategies validate ICTS’s synergistic effects with other anticancer agents?
- Combinatorial index (CI) analysis : Use Chou-Talalay method to quantify synergy with cisplatin or paclitaxel .
- Transcriptomic profiling : Identify co-targeted pathways (e.g., PI3K/AKT) via RNA-seq .
- In vivo validation : Administer ICTS + standard chemotherapeutics in PDX models, monitoring tumor volume and survival .
Q. How should long-term stability and bioactivity of ICTS be assessed in storage?
Q. What in vivo models best capture ICTS’s pharmacokinetic and pharmacodynamic profiles?
- BALB/c nude mice : Xenograft models (e.g., A549-derived tumors) with ICTS administered intraperitoneally (10–50 mg/kg) .
- Pharmacokinetic sampling : Measure plasma/tissue concentrations via LC-MS/MS at 0, 1, 3, 6, 12, 24 h post-administration .
- Toxicity screening : Monitor liver/kidney function (ALT, BUN) and body weight weekly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
